molecular formula C43H65BrNNaO12 B14434937 Monensin, 26-((4-bromophenyl)carbamate), monosodium salt CAS No. 75761-64-7

Monensin, 26-((4-bromophenyl)carbamate), monosodium salt

Cat. No.: B14434937
CAS No.: 75761-64-7
M. Wt: 890.9 g/mol
InChI Key: XISKQHGESGTDDL-UHFFFAOYSA-M
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Description

Monensin, 26-((4-bromophenyl)carbamate), monosodium salt is a derivative of monensin, a polyether antibiotic isolated from the bacterium Streptomyces cinnamonensis. This compound is known for its ionophoric properties, which allow it to transport ions across lipid membranes. It is widely used in veterinary medicine, particularly in ruminant animal feeds, to improve feed efficiency and control coccidiosis .

Preparation Methods

The synthesis of monensin, 26-((4-bromophenyl)carbamate), monosodium salt involves several steps. The initial step is the extraction of monensin from Streptomyces cinnamonensis. This is followed by the introduction of the 4-bromophenyl carbamate group. The reaction conditions typically involve the use of a base such as sodium hydroxide to form the monosodium salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

Monensin, 26-((4-bromophenyl)carbamate), monosodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Monensin, 26-((4-bromophenyl)carbamate), monosodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of monensin, 26-((4-bromophenyl)carbamate), monosodium salt involves its ability to form complexes with monovalent cations such as sodium and potassium. It transports these ions across lipid membranes in an electroneutral exchange, acting as an Na+/H+ antiporter. This ionophoric activity disrupts ion gradients, leading to antimicrobial effects .

Comparison with Similar Compounds

Monensin, 26-((4-bromophenyl)carbamate), monosodium salt can be compared with other ionophore antibiotics such as:

Properties

CAS No.

75761-64-7

Molecular Formula

C43H65BrNNaO12

Molecular Weight

890.9 g/mol

IUPAC Name

sodium;4-[2-[5-[5-[6-[(4-bromophenyl)carbamoyloxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-ethyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate

InChI

InChI=1S/C43H66BrNO12.Na/c1-10-41(16-15-33(54-41)40(8)17-18-42(57-40)21-31(46)26(5)36(55-42)27(6)35(51-9)28(7)38(47)48)37-24(3)20-32(53-37)34-23(2)19-25(4)43(50,56-34)22-52-39(49)45-30-13-11-29(44)12-14-30;/h11-14,23-28,31-37,46,50H,10,15-22H2,1-9H3,(H,45,49)(H,47,48);/q;+1/p-1

InChI Key

XISKQHGESGTDDL-UHFFFAOYSA-M

Canonical SMILES

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(COC(=O)NC6=CC=C(C=C6)Br)O)C)C)C.[Na+]

Origin of Product

United States

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